N-(3-chlorophenyl)-N'-propylurea
Description
N-(3-chlorophenyl)-N’-propylurea is an organic compound characterized by the presence of a chlorophenyl group attached to a propylurea moiety
Properties
CAS No. |
13208-26-9 |
|---|---|
Molecular Formula |
C10H13ClN2O |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-propylurea |
InChI |
InChI=1S/C10H13ClN2O/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h3-5,7H,2,6H2,1H3,(H2,12,13,14) |
InChI Key |
FWSWKRZLBXDXIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Phosgene-Mediated Coupling
The traditional route involves reacting 3-chloroaniline with propylamine using phosgene (COCl₂) as the carbonyl source.
Procedure :
-
Reaction Setup : Dissolve 3-chloroaniline (1.0 equiv) and propylamine (1.1 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
-
Phosgene Addition : Add phosgene (0.55 equiv) dropwise at 0°C, followed by triethylamine (2.0 equiv) to neutralize HCl.
-
Stirring : React at 25°C for 12 hours.
-
Workup : Quench with ice water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 4:1).
Yield : 68–72%
Purity : >95% (HPLC)
Mechanistic Insight :
Phosgene generates an intermediate isocyanate (RNCO), which reacts with the amine to form the urea linkage. Excess propylamine ensures complete conversion, while triethylamine mitigates side reactions.
Triphosgene as a Safer Alternative
Triphosgene (bis(trichloromethyl) carbonate) offers a safer, crystalline alternative to gaseous phosgene.
Optimized Protocol :
-
Mixing : Combine 3-chloroaniline (1.0 equiv), propylamine (1.05 equiv), and triphosgene (0.35 equiv) in tetrahydrofuran (THF).
-
Catalysis : Add pyridine (0.1 equiv) to accelerate isocyanate formation.
-
Reaction : Heat at 50°C for 6 hours.
-
Isolation : Filter precipitated urea and recrystallize from ethanol.
Yield : 75–80%
Advantages : Reduced toxicity, easier handling, and scalability.
Carbodiimide-Mediated Coupling
Utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enables urea formation under mild conditions.
Steps :
-
Activation : Treat 3-chlorophenylcarbamic acid (1.0 equiv) with EDC (1.2 equiv) and HOBt (1.2 equiv) in DMF for 1 hour.
-
Coupling : Add propylamine (1.5 equiv) and stir at 25°C for 24 hours.
Yield : 60–65%
Application : Suitable for sensitive substrates requiring aqueous conditions.
Reaction Optimization and Kinetic Analysis
Solvent and Temperature Effects
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 25 | 12 | 72 |
| THF | 50 | 6 | 80 |
| DMF | 25 | 24 | 65 |
Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, while elevated temperatures accelerate kinetics.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)-N’-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl urea derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
N-(3-chlorophenyl)-N’-propylurea has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-propylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(3-chlorophenyl)-N’-methylurea
- N-(3-chlorophenyl)-N’-ethylurea
- N-(3-chlorophenyl)-N’-butylurea
Comparison: N-(3-chlorophenyl)-N’-propylurea is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different solubility, stability, and interaction with molecular targets.
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(3-chlorophenyl)-N'-propylurea and related urea derivatives?
Urea derivatives are typically synthesized via coupling reactions between aryl isocyanates and amines or through carbodiimide-mediated condensation. For this compound, a plausible route involves reacting 3-chlorophenyl isocyanate with propylamine under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification often employs column chromatography or recrystallization .
Q. How can the purity and structural integrity of this compound be validated?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns and urea linkage.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight verification.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade compounds).
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detection of urea carbonyl stretches (~1640–1680 cm) .
Q. What crystallographic tools are recommended for determining the solid-state structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Programs like SHELX (e.g., SHELXL for refinement) and ORTEP-3 for graphical representation are widely used. Key parameters include resolving hydrogen bonding networks involving the urea moiety and verifying non-covalent interactions (e.g., Cl···π contacts) .
Advanced Research Questions
Q. How can researchers address contradictions in thermal stability data for urea derivatives like this compound?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. Discrepancies may arise from polymorphic forms or residual solvents. For precise measurements:
- Use inert atmospheres (N/Ar) to prevent oxidative decomposition.
- Compare experimental data with computational predictions (e.g., density functional theory for bond dissociation energies). Reference studies on alkylureas (e.g., N-propylurea thermochemistry) for baseline comparisons .
Q. What experimental strategies are effective in elucidating the biological activity of this compound, particularly in kinase inhibition?
- In vitro kinase assays : Measure IC values against target kinases (e.g., VEGF receptor tyrosine kinases) using ATP-competitive binding assays.
- Cell-based assays : Assess anti-angiogenic effects via endothelial cell proliferation or migration inhibition.
- Molecular docking : Use software like AutoDock Vina to predict binding modes, focusing on urea interactions with kinase active sites. KRN633, a structurally related urea-based inhibitor, serves as a methodological benchmark .
Q. How can crystallographic challenges (e.g., centrosymmetric twinning) be resolved during structural refinement of this compound?
- Employ the Flack parameter or Rogers’ η to detect and correct enantiopolarity errors in non-centrosymmetric crystals.
- For twinned data, use SHELXD for dual-space structure solution and SHELXL for refinement with TWIN/BASF commands. Validate results with residual electron density maps .
Q. What computational approaches are suitable for studying the environmental fate or degradation pathways of this compound?
- Quantum mechanical calculations : Predict hydrolysis or photolysis pathways (e.g., B3LYP/6-31G* level).
- Molecular dynamics (MD) simulations : Model interactions with soil organic matter or aqueous environments.
- High-throughput LC-MS/MS : To detect degradation products in simulated environmental matrices .
Methodological Notes
- Synthetic Optimization : Reaction yields for urea derivatives can vary (40–80%). Microwave-assisted synthesis may reduce reaction times.
- Biological Assays : Use DMSO stocks (<0.1% final concentration) to maintain cell viability.
- Crystallography : Slow evaporation from ethanol/water mixtures often produces high-quality crystals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
